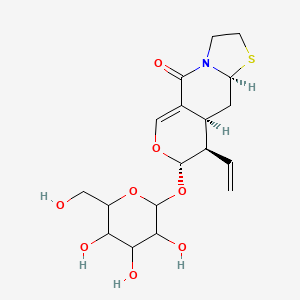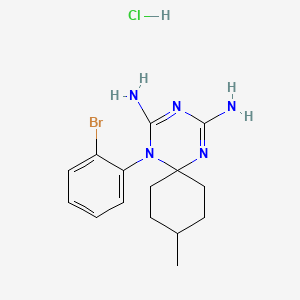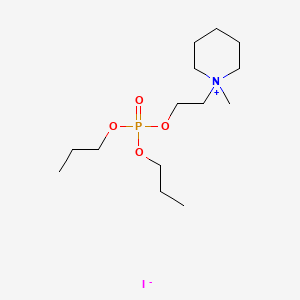![molecular formula C14H22N2O2 B14449201 N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide CAS No. 74620-24-9](/img/structure/B14449201.png)
N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide is an organic compound belonging to the class of amides This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethoxyethyl and ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Intermediate Amine: The initial step involves the reaction of 3-nitroaniline with ethyl bromide in the presence of a base such as potassium carbonate to form N-ethyl-3-nitroaniline.
Reduction of the Nitro Group: The nitro group in N-ethyl-3-nitroaniline is then reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding N-ethyl-3-aminophenylamine.
Ethoxyethylation: The resulting amine is then reacted with 2-ethoxyethyl chloride in the presence of a base like sodium hydride to introduce the ethoxyethyl group, forming N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group, using reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Azide or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and anti-inflammatory agent due to its structural similarity to known therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, where it serves as an intermediate in the production of colorants.
Wirkmechanismus
The mechanism of action of N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The ethoxyethyl and ethylamino groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the ethoxyethyl and ethylamino groups.
N-Ethyl-3-aminophenylacetamide: Similar structure but lacks the ethoxyethyl group.
N-{3-[(2-Methoxyethyl)(ethyl)amino]phenyl}acetamide: Similar structure but with a methoxyethyl group instead of ethoxyethyl.
Uniqueness
N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide is unique due to the presence of both ethoxyethyl and ethylamino groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances the compound’s solubility, reactivity, and binding affinity, making it a valuable candidate for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74620-24-9 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[3-[2-ethoxyethyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(9-10-18-5-2)14-8-6-7-13(11-14)15-12(3)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
AXXPRASOFBFJML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOCC)C1=CC=CC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)











silane](/img/structure/B14449210.png)

